2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine
Description
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-11(8-16-15(17-9)21-3)14-18-13(19-22-14)10-6-4-5-7-12(10)20-2/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDQOWNCJYAIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution on the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Methoxylation: Introduction of methoxy groups can be done using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like halides or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Pyrimidine vs. Dihydropyrimidine: The target compound’s fully aromatic pyrimidine core (vs. The 4-methyl group introduces steric hindrance, which may influence binding selectivity .
- Oxadiazole Substituents : The 2-methoxyphenyl group on the oxadiazole is shared with 2-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine . However, the pyridine analogue lacks the pyrimidine’s dual nitrogen atoms, reducing hydrogen-bonding capacity and altering electronic properties.
- Electron-Donating vs. Electron-Withdrawing Groups : Compared to Compound 76 (patented with trifluoromethyl groups) , the target’s methoxy groups are electron-donating, which may modulate solubility and target affinity.
Biological Activity
The compound 2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.36 g/mol. The structure includes a pyrimidine ring substituted with a methoxy group and an oxadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Oxadiazole Ring : This can be achieved through the reaction of 2-methoxyphenyl hydrazine with appropriate carbonyl compounds.
- Pyrimidine Substitution : The introduction of the pyrimidine moiety is usually done via nucleophilic substitution methods.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent microtubule-depolymerizing activity:
- Mechanism of Action : These compounds disrupt microtubule formation, leading to mitotic arrest in cancer cells. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines (e.g., MDA-MB-435) with IC50 values comparable to established chemotherapeutics like paclitaxel .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to high effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Bacillus subtilis | 4.69 - 22.9 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Other Biological Activities
Additional studies have suggested that this compound may possess anti-inflammatory and analgesic properties. The presence of the methoxy groups in its structure is thought to enhance its interaction with biological targets, potentially leading to reduced inflammation markers in various models.
Case Studies and Research Findings
- Cell Cycle Analysis : Flow cytometry studies indicated that treatment with the compound resulted in significant accumulation of cells in the G2/M phase, suggesting effective cell cycle arrest mechanisms .
- Animal Models : In vivo studies using murine models have shown promising results regarding tumor reduction when treated with similar pyrimidine derivatives, indicating potential for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
